molecular formula C38H64N10O9 B10768522 Z-Arg-Leu-Val-Agly-Ileu-Val-OMe

Z-Arg-Leu-Val-Agly-Ileu-Val-OMe

Cat. No.: B10768522
M. Wt: 805.0 g/mol
InChI Key: ZLXFGUGFOLETFJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Arg-Leu-Val-Agly-Ileu-Val-OMe involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Z-Arg-Leu-Val-Agly-Ileu-Val-OMe undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Carboxylic acids and alcohols.

    Oxidation: Oxidized amino acids.

    Substitution: Substituted peptides.

Scientific Research Applications

Z-Arg-Leu-Val-Agly-Ileu-Val-OMe has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Employed in the study of enzyme inhibition, particularly cathepsin B inhibition.

    Medicine: Investigated for its potential therapeutic applications in diseases involving cathepsin B, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

Z-Arg-Leu-Val-Agly-Ileu-Val-OMe exerts its effects by inhibiting cathepsin B, a cysteine protease involved in protein degradation. The compound binds to the active site of cathepsin B, preventing the enzyme from cleaving its substrates. This inhibition can lead to reduced tumor invasion and metastasis, making it a potential candidate for cancer therapy .

Properties

Molecular Formula

C38H64N10O9

Molecular Weight

805.0 g/mol

IUPAC Name

methyl 2-[[2-[[[2-[[2-[[5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]carbamoylamino]-3-methylpentanoyl]amino]-3-methylbutanoate

InChI

InChI=1S/C38H64N10O9/c1-10-24(8)30(33(51)45-29(23(6)7)35(53)56-9)46-37(54)48-47-34(52)28(22(4)5)44-32(50)27(19-21(2)3)42-31(49)26(17-14-18-41-36(39)40)43-38(55)57-20-25-15-12-11-13-16-25/h11-13,15-16,21-24,26-30H,10,14,17-20H2,1-9H3,(H,42,49)(H,43,55)(H,44,50)(H,45,51)(H,47,52)(H4,39,40,41)(H2,46,48,54)

InChI Key

ZLXFGUGFOLETFJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)NNC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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